Kaempferol-3-gluco-7-rhamnoside

Catalog No.
S1551091
CAS No.
2392-95-2
M.F
C27H30O15
M. Wt
598.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol-3-gluco-7-rhamnoside

CAS Number

2392-95-2

Product Name

Kaempferol-3-gluco-7-rhamnoside

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C27H30O15

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1

InChI Key

JZMDHNZJOZUDLG-QVBRAHCHSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Lathyrus sativus, Ostericum sieboldii, and other organisms with data available.

Kaempferol-3-gluco-7-rhamnoside is a specialized flavonol diglycoside characterized by glucose and rhamnose substitutions at the C3 and C7 positions of the kaempferol core, respectively [1]. As a high-value analytical standard and bioactive reference material, it is primarily procured for the standardization of complex botanical extracts, such as Hippophae rhamnoides (sea buckthorn) and Crocus sativus (saffron) [1]. The dual glycosylation fundamentally alters the physicochemical profile of the molecule, shifting it from a highly hydrophobic, poorly soluble aglycone to a hydrophilic, water-soluble compound. This structural modification not only enhances its processability in aqueous extraction and formulation workflows but also provides distinct chromatographic and mass spectrometric signatures essential for rigorous quality control and metabolomic profiling.

Substituting Kaempferol-3-gluco-7-rhamnoside with its aglycone (kaempferol) or isomeric diglycosides (such as kaempferol-3-O-rutinoside) introduces severe analytical and processing liabilities [1]. Kaempferol is practically insoluble in water, necessitating the use of organic solvents like DMSO, which can interfere with cell-based assays and precipitate out of aqueous formulations. Furthermore, in analytical quality control workflows, utilizing structural isomers as a proxy leads to critical quantification errors. The MS/MS fragmentation kinetics of a 3-O-linked disaccharide (rutinoside) differ completely from those of individual monosaccharides at the C3 and C7 positions [1]. For precise botanical standardization and aqueous-compatible bioassays, the exact 3-gluco-7-rhamnoside configuration is non-negotiable.

Aqueous Solubility and Assay Compatibility

The addition of polar sugar moieties at the C3 and C7 positions drastically reduces the hydrophobicity of the flavonol core [1]. While unmodified kaempferol exhibits an aqueous solubility of less than 0.1 mg/mL and requires organic co-solvents, Kaempferol-3-gluco-7-rhamnoside is readily soluble in water and aqueous buffers [1]. This structural modification prevents precipitation in physiological media, ensuring that concentration-dependent assays reflect true bioactivity rather than solvent-induced artifacts.

Evidence DimensionAqueous solubility limit
Target Compound DataHighly soluble in aqueous buffers without organic co-solvents
Comparator Or BaselineKaempferol (aglycone) (< 0.1 mg/mL, requires DMSO/EtOH)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsStandard physiological buffers (pH 7.4) at 25°C

Eliminates the need for organic solvents in biological assays and allows for direct integration into hydrophilic formulations.

Mass Spectrometric Specificity for Extract Standardization

In quality control workflows for botanical extracts, distinguishing Kaempferol-3-gluco-7-rhamnoside from its structural isomer kaempferol-3-O-rutinoside (nicotiflorin) is critical[1]. Under negative electrospray ionization (ESI-MS/MS), both compounds yield a precursor ion at m/z 593. However, Kaempferol-3-gluco-7-rhamnoside exhibits a sequential cleavage, first losing the C7-rhamnose to form an intermediate at m/z 447, followed by the C3-glucose to yield the aglycone at m/z 285 [1]. In contrast, the 3-O-rutinoside loses the entire disaccharide unit in a single step, bypassing the m/z 447 intermediate [1].

Evidence DimensionMS/MS Fragmentation Pathway (Precursor m/z 593)
Target Compound DataSequential loss of 146 Da and 162 Da yielding m/z 447 and 285
Comparator Or BaselineKaempferol-3-O-rutinoside (Single loss of 308 Da yielding m/z 285)
Quantified DifferencePresence of the diagnostic m/z 447 intermediate ion
ConditionsNegative mode ESI-MS/MS, collision-induced dissociation

Provides the exact mass spectrometric signature required to prevent misidentification and ensure accurate batch-to-batch standardization of plant extracts.

Thermal Stability in Pressurized Liquid Extraction

The glycosidic linkages at the C3 and C7 positions provide significant steric hindrance and chemical stability to the flavonol core, protecting it from thermal degradation during aggressive extraction processes [1]. When subjected to pressurized liquid extraction (PLE) using heated aqueous ethanol, Kaempferol-3-gluco-7-rhamnoside demonstrates high recovery rates without significant oxidation[1]. Conversely, the free hydroxyl groups of the kaempferol aglycone make it highly susceptible to thermal oxidation under identical conditions, leading to lower yields and the generation of degradation artifacts [1].

Evidence DimensionThermal degradation resistance during extraction
Target Compound DataHigh recovery rate with intact molecular structure
Comparator Or BaselineKaempferol (aglycone) (Susceptible to rapid thermal oxidation)
Quantified DifferenceSignificantly higher structural retention post-extraction
ConditionsPressurized liquid extraction (PLE) at 80°C in aqueous ethanol

Ensures that the compound can withstand industrial-scale extraction and sterilization processes without loss of titer.

Analytical Reference Standard for Botanical Quality Control

Due to its unique MS/MS fragmentation pattern, this compound is essential for the LC-MS/MS quantification and standardization of high-value extracts from Hippophae rhamnoides (sea buckthorn) and Crocus sativus (saffron), where distinguishing it from isomeric flavonoids is legally and commercially required [1].

Development of Aqueous-Based Nutraceuticals

The compound's high water solubility makes it an ideal candidate for formulating hydrophilic functional beverages and liquid supplements, bypassing the precipitation and formulation challenges associated with insoluble aglycones like kaempferol [1].

In Vitro Enzyme Inhibition Assays

Used as a stable, soluble reference compound in screening assays for alpha-glucosidase and hyaluronidase inhibitors, ensuring that IC50 values are accurate and not skewed by solvent-induced precipitation [1].

XLogP3

-1.9

Dates

Last modified: 02-18-2024

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